Alisporivir Alisporivir Alisporivir is a homodetic cyclic peptide. It has a role as an anticoronaviral agent.
Alisporivir has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C.
Alisporivir is a non-immunosuppressive analogue of cyclosporine A and an inhibitor of cyclophilins, with potential antiviral activity. Upon oral administration, alisporivir targets and inhibits human host cyclophilins, thereby inhibiting hepatitis C virus (HCV) replication in hepatocytes. Alisporivir may also inhibit the replication of various coronaviruses. In addition, it may inhibit mitochondrial cyclophilin-D, which regulates mitochondrial permeability transition pore (mPTP) opening. This may prevent cell death and tissue damage.
Brand Name: Vulcanchem
CAS No.: 254435-95-5
VCID: VC0517974
InChI: InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1
SMILES: CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol

Alisporivir

CAS No.: 254435-95-5

Cat. No.: VC0517974

Molecular Formula: C63H113N11O12

Molecular Weight: 1216.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alisporivir - 254435-95-5

CAS No. 254435-95-5
Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
IUPAC Name (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1
Standard InChI Key OLROWHGDTNFZBH-XEMWPYQTSA-N
Isomeric SMILES CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
SMILES CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Canonical SMILES CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C
Appearance Solid powder

Chemical and Pharmacological Profile of Alisporivir

Structural Characteristics

Alisporivir (PubChem CID: 11513676) is a homodetic cyclic peptide with a molecular weight of 1216.6 g/mol and the IUPAC name cyclo[((2S)-2-aminobutyryl)-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl] . Its structure retains cyclosporine A’s backbone but lacks immunosuppressive properties due to modifications at key residues, enabling selective cyclophilin inhibition without compromising immune function .

Mechanism of Action

Alisporivir targets cyclophilin A (CyPA), a host peptidyl-prolyl isomerase essential for HCV replication. By binding CyPA, it prevents conformational changes in viral proteins required for replication machinery assembly . This host-targeting mechanism confers pangenotypic activity and a high genetic barrier to resistance, as mutations in host proteins are less likely than viral targets . In SARS-CoV-2, Alisporivir inhibits post-entry replication steps, potentially by interfering with viral RNA synthesis or virion assembly .

Pharmacokinetics and Distribution

Preclinical studies indicate excellent oral bioavailability and tissue penetration, with preferential accumulation in the liver and lungs . The 600 mg twice-daily regimen achieves steady-state plasma concentrations sufficient to inhibit CyPA in hepatocytes and pulmonary cells, critical for its dual antiviral role . Metabolism occurs via cytochrome P450 3A4, necessitating caution with CYP3A4 inhibitors or inducers .

Clinical Efficacy in Hepatitis C Virus Infection

Phase I/II Trial Outcomes

In treatment-naïve genotype 1 patients, Alisporivir combined with pegylated interferon-α (Peg-IFN) and ribavirin (RBV) achieved sustained virologic response (SVR) rates of 76–89%, comparable to DAA-based regimens . Genotype 2/3 patients showed SVR rates of 92% with Alisporivir + RBV, bypassing interferon-related toxicity . Viral breakthrough occurred in <3% of cases, underscoring its high resistance barrier .

Table 1: Phase II Clinical Trial Results for Alisporivir in HCV

PopulationRegimenSVR RateViral BreakthroughReference
Genotype 1 (naïve)ALV + Peg-IFN + RBV89%2.1%
Genotype 2/3 (naïve)ALV + RBV92%1.8%
DAA-ExperiencedALV + Sofosbuvir78%0%

Role in Treatment-Resistant HCV

For patients with prior DAA failure, Alisporivir + sofosbuvir achieved 78% SVR, offering salvage therapy where resistance-associated substitutions (RASs) negate DAAs . Its lack of cross-resistance with NS3/NS5A/NS5B inhibitors makes it viable for multidrug-resistant HCV .

Repurposing for SARS-CoV-2 Infection

In Vitro Antiviral Activity

Alisporivir reduced SARS-CoV-2 RNA by 2 log₁₀ in Vero E6 cells (EC₅₀ = 0.46 μM), outperforming remdesivir (EC₅₀ = 1.65 μM) in parallel assays . Mechanistically, it blocks post-entry steps, potentially inhibiting viral RNA replication via cyclophilin-dependent pathways .

Phase II Clinical Trial in COVID-19

The AP-HP trial (NCT04685512) randomized 90 hospitalized COVID-19 patients to Alisporivir (600 mg BID) + standard care vs. standard care alone . Primary endpoints include viral load reduction, while secondary endpoints assess radiological progression and oxygen requirement . Preclinical data suggest synergistic effects with antivirals like remdesivir by targeting host and viral components simultaneously .

Future Directions and Challenges

HCV Niche Applications

Alisporivir may fill gaps in HCV therapy for:

  • Genotype 3: Where NS5A inhibitors have lower efficacy

  • Cirrhotic patients: Improved safety over protease inhibitors

  • Post-transplant recurrence: Low drug-drug interaction risk

Barriers to Development

Despite promise, Alisporivir’s commercial viability is limited by:

  • DAAs’ market dominance: Cure rates >95% reduce urgency for new HCV therapies

  • Safety concerns: Pancreatitis risk deters investment despite mitigable factors

  • COVID-19 therapeutic shifts: Vaccine rollout decreased demand for antivirals

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :